molecular formula C40H81NO3 B12551075 Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 150177-00-7

Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

Cat. No.: B12551075
CAS No.: 150177-00-7
M. Wt: 624.1 g/mol
InChI Key: SXPRAKSDHOEHIG-UHFFFAOYSA-N
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Description

Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a structurally complex fatty acid amide derivative. Its IUPAC name reflects a docosanamide backbone (a 22-carbon chain with an amide group) substituted with a 2-hydroxy-1-(hydroxymethyl)heptadecyl moiety. Notably, docosanamide derivatives have also been investigated for biomedical applications, such as biomarkers for colorectal cancer progression, with high discriminative performance (AUC = 0.93 in ROC analysis) .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)docosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRAKSDHOEHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432460
Record name Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150177-00-7
Record name Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acyl Chloride-Amine Coupling

This method involves reacting docosanoyl chloride with 2-hydroxy-1-(hydroxymethyl)heptadecylamine under basic conditions. The amine precursor is synthesized via reductive amination of 2-oxo-1-(hydroxymethyl)heptadecane using sodium cyanoborohydride.

Procedure :

  • Amine Synthesis :
    • 2-Oxo-1-(hydroxymethyl)heptadecane (10 mmol) is dissolved in methanol.
    • Ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) are added.
    • The mixture is stirred at 25°C for 24 h, followed by neutralization and extraction.
  • Amide Formation :
    • Docosanoyl chloride (10 mmol) is added dropwise to a solution of the amine (10 mmol) and triethylamine (12 mmol) in dichloromethane at 0°C.
    • The reaction proceeds for 6 h at 25°C, yielding the crude product.

Key Data :

Parameter Value Source
Yield (Amine) 68–72%
Yield (Amide) 85–89%
Purity (HPLC) >95%

Carbodiimide-Mediated Amidation

Docosanoic acid is activated using dicyclohexylcarbodiimide (DCC) and coupled to 2-hydroxy-1-(hydroxymethyl)heptadecylamine in the presence of 4-dimethylaminopyridine (DMAP).

Procedure :

  • Acid Activation :
    • Docosanoic acid (10 mmol), DCC (12 mmol), and DMAP (1 mmol) are stirred in tetrahydrofuran (THF) at 0°C for 1 h.
  • Coupling :
    • The amine (10 mmol) is added, and the reaction is stirred at 25°C for 12 h.
    • Precipitated dicyclohexylurea is filtered, and the product is purified via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 78–82%
Reaction Time 12 h
Solvent Tetrahydrofuran

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in cost-effective purification. Solvent recrystallization using hexane/ethyl acetate mixtures (3:1 v/v) achieves >98% purity. Continuous flow reactors may enhance throughput for amine synthesis steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Acyl Chloride 85–89 >95 Moderate High
Carbodiimide 78–82 90–93 Low Moderate
Enzymatic (Theoretical) ~60* ~90* High Low

*Theoretical estimates based on analogous systems.

Chemical Reactions Analysis

Types of Reactions

Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may yield alcohols or amines .

Scientific Research Applications

Applications in Biomedical Research

  • Antimicrobial Activity :
    • Docosanamide has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
    StudyBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
    Study 1Staphylococcus aureus32 µg/mL
    Study 2Escherichia coli64 µg/mL
  • Skin Care Formulations :
    • Due to its emollient properties, docosanamide is incorporated into cosmetic formulations aimed at moisturizing and protecting the skin. It has been shown to enhance skin barrier function and reduce transepidermal water loss.
  • Drug Delivery Systems :
    • The compound's amphiphilic nature makes it suitable for use in drug delivery systems, particularly in liposomal formulations. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs.

Applications in Material Science

  • Surfactant Properties :
    • Docosanamide serves as a surfactant in various industrial applications, including emulsification processes in food and cosmetic products. Its ability to stabilize oil-in-water emulsions has been documented in several studies.
  • Polymer Chemistry :
    • The compound is used as a monomer in the synthesis of polyamides and other polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by ResearchGate demonstrated the effectiveness of docosanamide against multidrug-resistant bacterial strains, highlighting its potential as a natural preservative in food products.
  • Skin Hydration :
    A clinical trial assessed the efficacy of docosanamide-containing creams on patients with dry skin conditions. Results indicated a significant improvement in skin hydration levels compared to control groups over an eight-week period.

Mechanism of Action

The mechanism of action of Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves its interaction with specific molecular targets and pathways. It is known to interact with cell membranes, influencing their structure and function. This interaction can affect various cellular processes, including signal transduction, membrane fluidity, and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- with structurally and functionally related compounds:

Compound Name CAS No. Molecular Formula Key Substituents Function Key Research Findings
Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- 265096-83-1 (synonym) C₄₀H₈₁NO₃ 2-hydroxy-1-(hydroxymethyl)heptadecyl chain Biomarker (putative), surfactant (inferred) High AUC (0.93) in distinguishing colorectal adenoma vs. carcinoma
Docosanamide (base compound) 3061-75-4 C₂₂H₄₅NO No substituents beyond the amide group Surfactant, lipid research Purity >98%, solid at room temperature, used in lipidomics studies
N-(2-hydroxyethyl)docosanamide (Behenamide MEA) 94109-05-4 C₂₄H₄₉NO₂ 2-hydroxyethyl group on amide nitrogen Surfactant, emulsifier Common in cosmetics for viscosity control and foam stabilization
N,N-bis(2-hydroxyethyl)docosanamide (Behenamid edba) 70496-39-8 C₂₆H₅₃NO₃ Two 2-hydroxyethyl groups on amide nitrogen Surfactant, stabilizer Enhances solubility in aqueous formulations
Triheptanoin 620-67-7 C₂₄H₄₄O₆ Triglyceride with three heptanoic acid chains Biomarker, therapeutic agent AUC = 0.85 in colorectal cancer biomarker study; used in metabolic disorder therapies

Structural and Functional Insights:

Substituent Complexity: The target compound’s 2-hydroxy-1-(hydroxymethyl)heptadecyl group confers greater hydrophilicity compared to simpler Behenamide derivatives like Behenamide MEA, which has only a single hydroxyethyl group.

Biomarker Performance: While both the target compound and triheptanoin show utility in cancer biomarker studies, the former’s higher AUC (0.93 vs. 0.85) suggests superior discriminative power in colorectal cancer progression .

Industrial vs. Biomedical Use : Most Behenamide derivatives (e.g., Behenamid edba) are optimized for surfactant properties in cosmetics, whereas the target compound’s structural complexity aligns with specialized biomedical applications .

Research and Application Notes

  • Further studies are needed to validate its specificity across larger cohorts .
  • Cosmetic Formulations : Simpler Behenamide derivatives dominate this sector due to cost-effectiveness and established safety profiles. The target compound’s complex synthesis may limit industrial adoption unless unique functional benefits are demonstrated .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Docosanamide derivatives in a laboratory setting?

  • Answer : Synthesis of this compound requires precise control of hydroxylation and amidation steps. Experimental design should employ fractional factorial methods to optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity) while minimizing resource expenditure . Characterization should include tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly stereochemistry at the hydroxyl and hydroxymethyl groups. For safety, follow GHS protocols (e.g., skin/eye protection, ventilation) during handling due to its irritant properties .

Table 1: Key Physicochemical Properties (Predicted)

PropertyValue (Predicted)Source
Molecular Weight~537.51 g/mol
Boiling Point675.4 ± 55.0 °C
Density0.919 ± 0.06 g/cm³
pKa13.54 ± 0.20

Q. How can researchers mitigate risks when handling this compound in aqueous or oxidative environments?

  • Answer : Stability studies under varying pH and temperature conditions are critical. Use computational tools like COMSOL Multiphysics to simulate degradation pathways and identify reactive intermediates . Experimentally, employ inert atmospheres (e.g., nitrogen gloveboxes) and chelating agents to suppress unwanted side reactions. Monitor oxidation states via cyclic voltammetry .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with lipid bilayers or enzymatic targets?

  • Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can predict membrane permeability and binding affinities. Parameterize the compound’s hydroxymethyl group using quantum mechanical calculations (e.g., DFT) to ensure accuracy. Validate simulations with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should contradictory data on the compound’s solubility or reactivity be resolved?

  • Answer : Apply ontological frameworks to distinguish measurement errors from genuine variability . For solubility discrepancies, use Hansen solubility parameters (HSP) to reconcile experimental and computational results. For reactivity conflicts, conduct kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

  • Answer : Chiral chromatography (e.g., HPLC with cellulose-based columns) or membrane-based enantioselective separation (e.g., using cyclodextrin-functionalized membranes) are effective. Optimize separation factors via response surface methodology (RSM) to balance resolution and throughput .

Methodological Considerations

Q. How can researchers design experiments to study the compound’s role in sphingolipid signaling pathways?

  • Answer : Use CRISPR-edited cell lines to knock out specific enzymes (e.g., ceramidases) and observe downstream effects via lipidomics. Pair this with fluorescence microscopy to track subcellular localization. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for optimizing yield in multi-step syntheses?

  • Answer : Implement a Taguchi design to identify critical factors (e.g., reaction time, reagent purity) affecting yield. Use ANOVA to analyze interactions between variables and apply Monte Carlo simulations to predict confidence intervals for scaled-up processes .

Data Validation & Reproducibility

  • Cross-disciplinary validation : Compare results with orthogonal techniques (e.g., X-ray crystallography vs. cryo-EM for structural data) .
  • Controlled metadata reporting : Document all experimental parameters (e.g., humidity, solvent lot numbers) to address reproducibility crises .

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